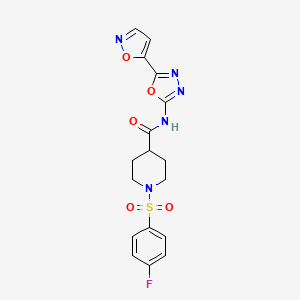

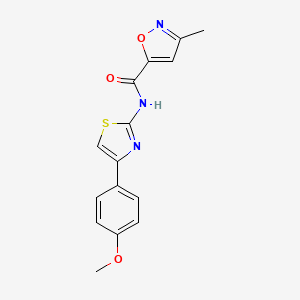

![molecular formula C15H12N2OS2 B2678805 N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide CAS No. 941966-21-8](/img/structure/B2678805.png)

N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol derivatives are a class of compounds that have been studied for their potential biological activities . They have been used in the design of various therapeutic agents, such as anticancer drugs .

Synthesis Analysis

While specific synthesis information for “N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide” was not found, similar compounds have been synthesized and evaluated for their properties . For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized .Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .科学的研究の応用

Supramolecular Gelation Behavior

A study on N-(thiazol-2-yl) benzamide derivatives, closely related to the compound of interest, explored their gelation behavior to understand the impact of methyl functionality and non-covalent interactions on their ability to form gels. The research found that certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showing the significance of π-π interactions and S⋯O interactions in the helical assembly and stability of the gels (Yadav & Ballabh, 2020).

Anticancer Activity and Docking Study

Another research focus is the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, aiming to investigate their anticancer activities. A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated against various human cancer cell lines. The study highlighted the potential of these compounds as anticancer agents, providing insights into their mechanism of action through molecular docking studies (Tiwari et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research on substituted benzamides, including analogs similar to N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide, identified them as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds showed promise in inhibiting VEGFR-2 competitively with ATP, demonstrating potential therapeutic applications in cancer treatment due to their selectivity and efficacy in vivo (Borzilleri et al., 2006).

Synthesis of Thiazole and Thiazoline Derivatives

Studies also focus on synthesizing benzamide derivatives containing thiazole and thiazoline, exploring their biological activities. The synthesis involves coupling 2-aminothiazole or 2-amino-2-thiazoline with 3- or 4-(N,N-dimethylamino)benzoic acid. These compounds have shown anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Lynch et al., 2006).

Corrosion Inhibition

Research on benzothiazole derivatives, including structures akin to this compound, has demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds offer a protective layer against corrosion, highlighting their industrial applications in prolonging the life of metal components (Hu et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBVGUPIVUEDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

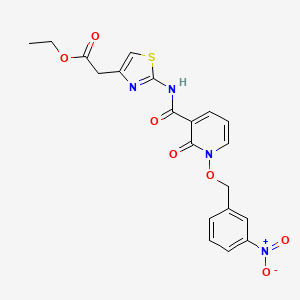

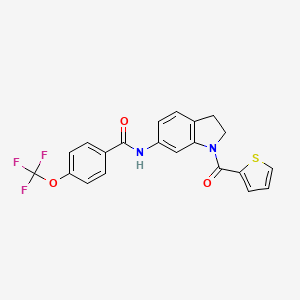

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

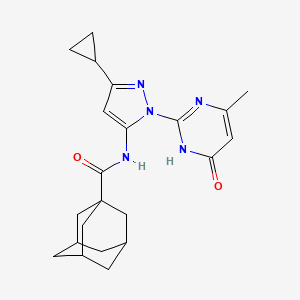

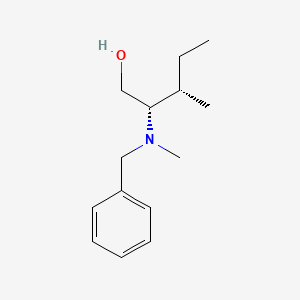

![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)

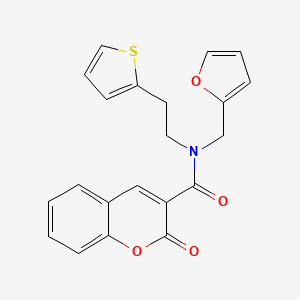

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)